

comparative theoretical study of various cyclo[n]carbon homologues

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Compound of Interest

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A Comparative Theoretical Analysis of Cyclo[n]carbon Homologues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical underpinnings of various cyclo[n]carbon homologues, a class of molecular carbon allotropes that have garnered significant interest for their unique structures and potential applications. Following the landmark synthesis and characterization of cyclo[1]carbon, research has expanded to include a range of homologues, each with distinct electronic and structural properties. This document summarizes key theoretical data, outlines the computational methodologies employed in their study, and visualizes the fundamental relationships governing their characteristics.

Structural and Electronic Properties: A Tale of Two Forms

Cyclo[n]carbons are monocyclic rings composed solely of sp-hybridized carbon atoms.^[2] Theoretical studies have long debated their ground-state geometry, proposing two primary forms: a cumulenic structure with equalized double bonds and a polyynic structure with alternating single and triple bonds.^{[3][4][5]}

For cyclo[1]carbon, high-resolution atomic force microscopy has confirmed a polyynic structure.^{[5][6]} This preference for a bond-alternating structure, despite the molecule's dual Hückel

aromaticity (with 18 π -electrons in both in-plane and out-of-plane systems), is a topic of intense theoretical investigation.^[5] The choice of computational method is critical, as some Density Functional Theory (DFT) functionals predict a cumulenic form, while methods incorporating a larger amount of Hartree-Fock (HF) exchange, such as Coupled Cluster (CC) and certain DFT potentials, correctly yield the polyynic structure.^{[3][7]}

The properties of cyclo[n]carbon homologues are strongly dependent on the number of carbon atoms (n). According to Hückel's rule, even-numbered rings are classified as doubly aromatic for $n = 4k+2$ (e.g., C10, C14, C18) or doubly antiaromatic for $n = 4k$ (e.g., C12, C16, C20).^[8] This classification has significant implications for their stability and geometry:

- Antiaromatic Cyclocarbons ($n=4k$): These homologues, such as C12 and C16, are predicted to exhibit significant Bond Length Alternation (BLA) and, for smaller rings, Bond Angle Alternation (BAA).^{[9][10]} For instance, the BAA is predicted to change drastically from C16 (0.03°) to C12 (36.9°).^[11]
- Aromatic Cyclocarbons ($n=4k+2$): While aromatic stabilization is expected, recent studies suggest that for larger rings ($n \geq 24$), the aromatic character is weak, and they are more accurately described as non-aromatic systems.^[8] The Aromatic Stabilization Energy (ASE) is less than 2 kcal/mol for these larger rings.^[8]

The HOMO-LUMO gap is another critical descriptor of chemical reactivity and stability. A large gap generally corresponds to low chemical reactivity and high kinetic stability.^[3] Antiaromatic systems like C16 have a smaller HOMO-LUMO gap compared to aromatic homologues like C18.^[8]

Data Presentation: Comparative Theoretical Data of Cyclo[n]carbons

The following table summarizes key theoretical data for several cyclo[n]carbon homologues based on computational studies.

Cyclo[n]carbon	n	Predicted Structure	Aromaticity		HOMO-LUMO Gap (eV)	Notes
			Classification (Hückel's Rule)	Key Structural Features		
Cyclo[10]carbon	10	Cumulenic	Aromatic (4k+2)	Zero Bond Length Alternation Angle Alternation (BAA)	-	Predicted to be synthesizable in the near future. [4]
Cyclo[12]carbon	12	Polyynic	Antiaromatic (4k)	Exhibits both BLA and BAA. [9]	-	Smallest recently synthesized anti-aromatic cyclocarbon. [13]
Cyclo[14]carbon	13	Kinked Geometry	Antiaromatic	Has a triplet ground state, rendering it magnetic. [15]	-	First odd-numbered cyclocarbon resolved. [15]
Cyclo[11]carbon	14	Polyynic	Aromatic (4k+2)	Exhibits both BLA and BAA. [9][12]	-	Generated on a NaCl surface. [11]

Cyclo[16]carbon	16	Polyynic	Antiaromatic (4k)	Significant BLA, some BAA.[9][10]	Smaller than C18	Exhibits a shielding pattern characteristic of paratropic ring currents.[1]
Cyclo[1]carbon	18	Polyynic	Aromatic (4k+2)	D9h ground state with alternating C-C (1.36 Å) and C≡C (1.20 Å) bonds. [6]	~2.2 - 2.8 eV	Most studied cyclocarbon; synthesis confirmed in 2019.[4][5]
Cyclo[17]carbon	20	Polyynic	Antiaromatic (4k)	Exhibits BLA.[6]	-	Considered a transition point from monocyclic to bicyclic structures. [11]
Cyclo[≥24] carbons	≥24	Polyynic	Aromatic/Antiaromatic	Fluctuation of bond lengths becomes relatively mild.[12]	Decreases with n	Aromatic/antiaromatic character is weak; better described as non-aromatic. [8]

Computational Methodologies

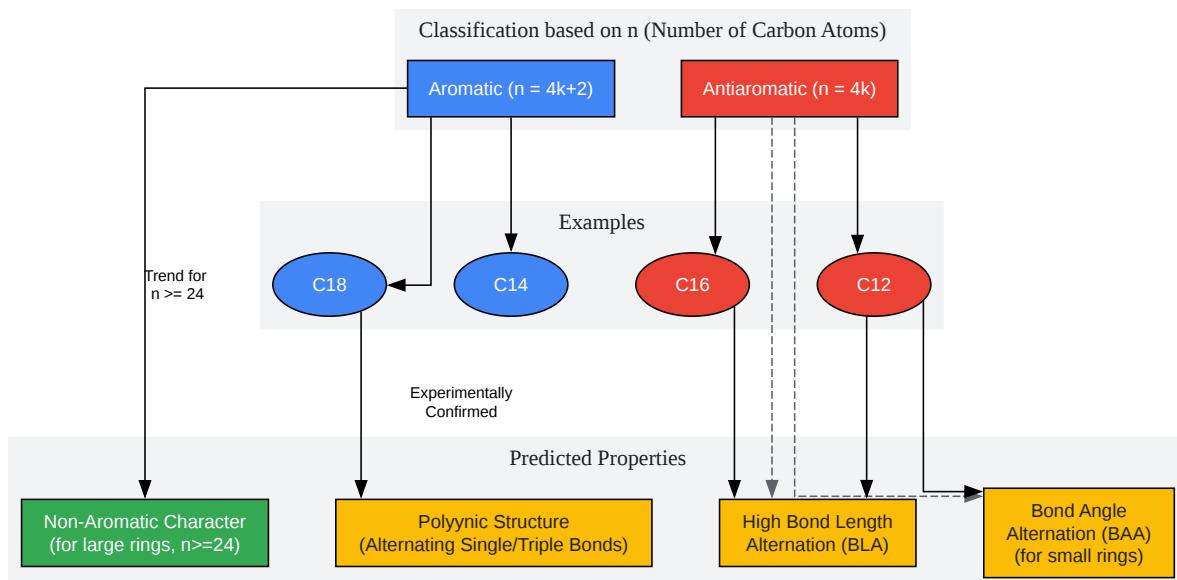
The theoretical investigation of cyclo[n]carbons relies on a variety of quantum-chemical calculation methods. The accurate prediction of their geometry and electronic structure is highly sensitive to the chosen level of theory.

- Density Functional Theory (DFT): This is a widely used method for studying cyclocarbons.[7][18] However, the choice of the exchange-correlation functional is critical. Functionals with a small amount of Hartree-Fock (HF) exchange, like B3LYP, often incorrectly predict a cumulenic structure for C18.[3][7] Functionals with a larger percentage of HF exchange are necessary to accurately capture the polyynic ground state.[3][13]
- Ab Initio Methods: High-level ab initio methods provide more accurate results, though at a greater computational cost.
 - Hartree-Fock (HF): This method, by itself, tends to favor the polyynic form.[3]
 - Møller–Plesset Perturbation Theory (MP2): The MP2 level of theory has been used in C18 studies, often predicting the cumulenic structure.[3]
 - Coupled Cluster (CC): Methods like Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered a gold standard for accuracy and predict the polyynic structure for C18.[5]
 - Complete Active Space Self-Consistent Field (CASSCF): This multireference method is also employed to correctly describe the electronic structure of these systems.[7][19]
- Semi-Empirical Methods: Methods like the Extended Hückel Method (EHM) have been used to provide qualitative insights into the bonding and aromaticity of cyclocarbons.[5]

The general protocol involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum. Subsequently, electronic properties such as the HOMO-LUMO gap, aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS), and spectral properties are calculated.

Visualization of Cyclo[n]carbon Properties

The following diagram illustrates the relationship between the number of carbon atoms in a cyclo[n]carbon ring and its resulting classification and structural properties.

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Caption: Logical flow from cyclo[n]carbon classification to predicted properties.

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